molecular formula C27H24Cl2N4O2S B2717443 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 887222-85-7

5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

カタログ番号: B2717443
CAS番号: 887222-85-7
分子量: 539.48
InChIキー: GPKRUVYCNZXBML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(4-Benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a structurally complex heterocyclic compound featuring a fused triazolothiazole core, substituted with a 2,4-dichlorophenyl group, a 4-benzylpiperidin-1-yl moiety, and a furan-2-yl ring. Its dichlorophenyl group enhances lipophilicity and halogen-bonding capacity, while the benzylpiperidine and furan moieties may contribute to conformational flexibility and π-π stacking interactions.

特性

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2N4O2S/c28-19-8-9-20(21(29)16-19)23(32-12-10-18(11-13-32)15-17-5-2-1-3-6-17)24-26(34)33-27(36-24)30-25(31-33)22-7-4-14-35-22/h1-9,14,16,18,23,34H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKRUVYCNZXBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=C(C=C(C=C3)Cl)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (CAS Number: 887221-60-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H25Cl2N4O2S
  • Molecular Weight : 539.5 g/mol
  • Structure : The compound features a complex structure with a triazole and thiazole ring system, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole and thiazole rings have shown moderate to potent antibacterial and antifungal activities. The presence of the piperidine moiety may enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Compounds structurally related to our target have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with similar piperidine structures exhibited IC50 values in the low micromolar range against BChE, suggesting potential therapeutic applications in neurodegenerative diseases .

Anti-Cancer Potential

The cytotoxic effects of related compounds have been explored in various cancer cell lines. Studies indicate that derivatives containing thiazole and triazole rings can induce apoptosis in cancer cells. For instance, certain thiazolo[3,2-b][1,2,4]triazoles have shown significant activity against glioblastoma and breast cancer cell lines at nanomolar concentrations. Morphological changes consistent with apoptosis were observed upon treatment with these compounds .

Case Studies

StudyCompoundTargetIC50 ValueNotes
Triazole derivativeBChE46.42 µMComparable to physostigmine
Thiazole derivativeGlioblastomaNanomolar rangeInduces apoptosis
Piperidine derivativeAChE157.31 µMModerate inhibition

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The structural components may interact with active sites of enzymes such as AChE and BChE.
  • Membrane Interaction : The lipophilic nature of the benzylpiperidine moiety may facilitate interaction with cellular membranes.
  • Cell Signaling Modulation : Potential modulation of signaling pathways involved in cell proliferation and survival could explain the cytotoxic effects observed in cancer studies.

科学的研究の応用

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities. Although specific mechanisms of action for 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol are not fully elucidated, modifications to its piperidine or phenyl groups can substantially alter its biological activity. This suggests a promising structure-activity relationship that warrants further investigation.

Therapeutic Applications

The compound shows potential in several therapeutic areas:

1. Antimicrobial Activity
Compounds similar to 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol have been studied for their antimicrobial properties. The incorporation of furan and thiazole moieties is known to enhance antimicrobial efficacy against various pathogens .

2. Neurological Disorders
The structural components of this compound suggest potential applications in treating neurological disorders. Research into related compounds has shown promise as acetylcholinesterase inhibitors, which could be beneficial in conditions like Alzheimer's disease .

3. Cancer Research
Investigations into similar triazole-thiazole compounds have indicated potential anti-cancer properties. The ability to modify the structure may lead to derivatives that exhibit selective cytotoxicity against cancer cells while sparing normal cells.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial activity of triazole derivatives, modifications to the benzylpiperidine moiety significantly enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of halogenated phenyl groups was particularly effective in increasing potency .

Case Study 2: Acetylcholinesterase Inhibition
A series of studies on piperidine derivatives demonstrated that structural variations could lead to improved inhibition of acetylcholinesterase. This suggests that similar modifications could enhance the efficacy of 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol as a therapeutic agent for neurodegenerative diseases .

化学反応の分析

Condensation Reactions

Condensation reactions are crucial for forming the triazole-thiazole core. These reactions often involve the combination of appropriate precursors under conditions that facilitate the formation of the desired heterocyclic rings.

Reaction TypeReactantsConditionsProduct
CondensationThiazole precursors, triazole precursorsAcidic or basic conditions, heatTriazole-thiazole core

Alkylation Reactions

Alkylation reactions are used to introduce the benzylpiperidine and dichlorophenyl groups. These reactions typically involve nucleophilic substitution or addition reactions.

Reaction TypeReactantsConditionsProduct
AlkylationPiperidine derivative, dichlorophenyl derivativeBase, solventAlkylated intermediate

Cyclization Reactions

If the furan ring is not already present, cyclization reactions can be used to form it. These reactions often involve the formation of a cyclic intermediate followed by elimination or rearrangement.

Reaction TypeReactantsConditionsProduct
CyclizationLinear precursorHeat, catalystFuran ring

Analytical Techniques

The structures of compounds like 5-[(4-benzylpiperidin-1-yl)(2,4-dichlorophenyl)methyl]-2-(furan-2-yl)- triazolo[3,2-b] thiazol-6-ol are typically confirmed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Infrared (IR) Spectroscopy : Helps identify functional groups.

  • Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern.

類似化合物との比較

Key Observations :

  • Lipophilicity: The target compound’s higher LogP (4.5 vs.
  • Electronic Effects : The 2,4-dichlorophenyl group enhances electron-withdrawing properties, which may improve halogen bonding with biological targets compared to the electron-donating 4-methylphenyl group in G857-1881.
  • Piperidine vs.

Hypothetical Pharmacological Implications

  • Target Affinity : The dichlorophenyl group may confer higher affinity for targets reliant on halogen bonding (e.g., kinases, GPCRs), while G857-1881’s fluorophenylpiperazine could enhance polar interactions with serotonin or dopamine receptors.
  • Solubility-Bioavailability Trade-off : The target compound’s lipophilicity may favor blood-brain barrier penetration but necessitate formulation optimization for oral delivery. In contrast, G857-1881’s lower LogP may improve solubility but limit CNS uptake.

Research Findings and Limitations

While direct experimental data for the target compound are unavailable, structural analogs like G857-1881 provide indirect insights:

  • Piperazine-containing analogs often exhibit enhanced solubility and receptor-binding kinetics due to their basic nitrogen atoms .
  • Dichlorophenyl substitutions are frequently associated with improved metabolic stability and target residence time in kinase inhibitors.

Critical Knowledge Gaps:

  • Experimental validation of the target compound’s solubility, stability, and binding kinetics is required.
  • Comparative in vitro assays (e.g., IC50 values, receptor-binding studies) are needed to quantify differences in potency and selectivity.

Q & A

Q. How can environmental fate studies inform safe laboratory handling protocols?

  • Guidelines :
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri assays to assess acute toxicity ().
  • Waste Management : Neutralize acidic/basic byproducts before disposal ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。